Luzonial A
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Overview
Description
Luzonial A is an iridoid monoterpenoid that is hexahydro-1H-cyclopenta[c]furan substituted by hydroxy groups at positions 1 and 3a, a 3-oxopropen-2yl group at position 6 and a trans-4-coumaroyloxy moiety at position 4 (the 1S,3aS,4S,6S,6aS stereoisomer). Isolated from the leaves of Viburnum luzonicum, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a cinnamate ester, an aldehyde, a cyclic ether, a secondary alcohol, a member of phenols, an iridoid monoterpenoid, a tertiary alcohol and an organic heterobicyclic compound. It derives from a trans-4-coumaric acid.
Scientific Research Applications
Plant Resources and Chemical Composition
The scientific exploration of Luzonial A, an iridoid aldehyde, primarily focuses on its derivation from plant sources and its chemical properties. Fukuyama et al. (2005) isolated this compound from the dried leaves of Viburnum luzonicum collected in Kaoshiung, Taiwan. This compound, along with Luzonial B and other related aldehydes, demonstrated moderate inhibitory activity against HeLa S3 cancer cells, indicating its potential in cancer research (Fukuyama et al., 2005).
Ecological and Environmental Studies
While not directly related to this compound, several studies provide context to the ecological and environmental factors of the Luzon region, where this compound's source plant might be found. Studies like the plant resources of South-East Asia by Schmid (2003) provide insights into the diverse flora of the region, which could be pertinent in understanding the ecological origins and significance of this compound (Schmid, 2003).
Properties
Molecular Formula |
C19H20O7 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3S,3aS,4S,6S,6aS)-3,6a-dihydroxy-4-(3-oxoprop-1-en-2-yl)-1,3,3a,4,5,6-hexahydrocyclopenta[c]furan-6-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-11(9-20)14-8-15(19(24)10-25-18(23)17(14)19)26-16(22)7-4-12-2-5-13(21)6-3-12/h2-7,9,14-15,17-18,21,23-24H,1,8,10H2/b7-4+/t14-,15+,17-,18+,19+/m1/s1 |
InChI Key |
HJTBDPQCVMXWMZ-AQSJNEJESA-N |
Isomeric SMILES |
C=C(C=O)[C@H]1C[C@@H]([C@@]2([C@H]1[C@H](OC2)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C=C(C=O)C1CC(C2(C1C(OC2)O)O)OC(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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